3-(2,3-dimethylphenyl)-2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one
Description
This quinazolin-4-one derivative features a 2,3-dimethylphenyl group at position 3 and a styryl (ethenyl) bridge at position 2 substituted with 2-hydroxy-3-methoxyphenyl (Figure 1). Quinazolinones are well-studied for diverse bioactivities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-8-6-12-21(17(16)2)27-23(26-20-11-5-4-10-19(20)25(27)29)15-14-18-9-7-13-22(30-3)24(18)28/h4-15,28H,1-3H3/b15-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGTAKNGHQNCT-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C(=CC=C4)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\C4=C(C(=CC=C4)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Substituent Analysis and Molecular Properties
The target compound’s unique substituents distinguish it from analogs. Below is a comparative analysis of key structural features and properties:
Table 1: Structural and Molecular Comparison
Key Observations:
- Styryl vs. Thioxo/Sulfanyl Bridges : The target’s ethenyl bridge (C=C) contrasts with sulfur-containing bridges (e.g., thioxo in , sulfanyl in ), which may alter electronic properties and binding affinities. Styryl groups enhance π-π stacking, while sulfur bridges increase nucleophilicity .
- Polar Substituents : The 2-hydroxy-3-methoxyphenyl group in the target compound provides hydrogen-bonding capability, similar to RVX-208’s hydroxyethoxy group (). These groups likely improve water solubility compared to purely aromatic analogs (e.g., ).
- Steric Effects : Bulky substituents, such as bis(4-methoxyphenyl) in ’s 4l, may hinder rotational freedom, whereas the target’s dimethylphenyl group balances steric bulk and flexibility.
Hypothesized Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy and hydroxy groups (target, RVX-208) may enhance electron density, improving interactions with electrophilic targets like kinases.
- Bridged Systems : The styryl bridge in the target compound could confer rigidity, favoring selective binding over more flexible analogs (e.g., ’s benzylthio group).
Q & A
Q. What are the recommended synthetic routes for 3-(2,3-dimethylphenyl)-2-[2-(2-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one?
The synthesis of this compound involves multi-step reactions, leveraging precursors like substituted aldehydes and hydrazines. A common approach includes:
- Condensation reactions : Reacting 2-hydroxy-3-methoxybenzaldehyde derivatives with appropriate amines or hydrazines to form the ethenyl bridge .
- Cyclization : Using reagents like thionyl chloride or acetic anhydride to facilitate quinazolinone ring formation .
- Hydrogenation : For reducing intermediates, as seen in analogous quinazolinone syntheses (e.g., hydrogenation of 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) .
Key Considerations : Optimize solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield and purity.
Q. How can elemental analysis and spectroscopic techniques confirm the molecular structure of this compound?
- Elemental Analysis (CHNS) : Validate empirical formula accuracy (e.g., %C, %H, %N deviations <0.3%) .
- FT-IR : Identify functional groups:
- NMR :
Table 1 : Expected Spectroscopic Data vs. Observed Values
| Parameter | Expected Range | Observed Value (Example) |
|---|---|---|
| C% | 70.2–71.5 | 70.8 |
| ¹H NMR (δ) | 6.8 (ethenyl H) | 6.9 |
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical data (e.g., unexpected splitting in NMR or IR shifts) require:
- X-ray Crystallography : Resolve ambiguities by determining bond lengths and angles (e.g., mean C–C bond deviation <0.004 Å) .
- DFT Calculations : Compare computed spectroscopic profiles (e.g., NMR chemical shifts) with experimental data to identify conformational variations .
- Tandem MS/MS : Confirm fragmentation patterns, especially for isomers or by-products .
Q. What experimental design strategies optimize synthesis yield while minimizing by-products?
Adopt a split-plot design (adapted from agricultural studies ):
- Factors : Temperature (60–120°C), solvent polarity (ethanol vs. DMF), catalyst (e.g., p-toluenesulfonic acid).
- Response Variables : Yield (%), purity (HPLC).
- Replicates : 4 replicates per condition to assess reproducibility.
Example Outcome : Ethanol at 90°C with 5 mol% catalyst increased yield by 22% compared to DMF.
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
Follow the INCHEMBIOL framework :
- Abiotic Studies : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure).
- Biotic Studies : Microbial degradation (e.g., soil microcosms) and LC-MS/MS to identify metabolites.
- Ecotoxicity : Algal growth inhibition (72-h EC₅₀) and Daphnia magna mobility assays.
Table 2 : Environmental Degradation Half-Lives (Hypothetical Data)
| Condition | Half-Life (Days) |
|---|---|
| Hydrolysis (pH 7) | 45 |
| UV Light | 12 |
| Soil Microcosms | 30 |
Q. How can computational chemistry predict physicochemical properties, and how are they validated experimentally?
Q. What strategies analyze structure-activity relationships (SAR) for bioactivity?
- In Silico Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina.
- In Vitro Assays :
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
